Divinylphenylphosphine

Catalog No.
S1907529
CAS No.
26681-88-9
M.F
C10H11P
M. Wt
162.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Divinylphenylphosphine

CAS Number

26681-88-9

Product Name

Divinylphenylphosphine

IUPAC Name

bis(ethenyl)-phenylphosphane

Molecular Formula

C10H11P

Molecular Weight

162.17 g/mol

InChI

InChI=1S/C10H11P/c1-3-11(4-2)10-8-6-5-7-9-10/h3-9H,1-2H2

InChI Key

GEKAWPIATFUQJW-UHFFFAOYSA-N

SMILES

C=CP(C=C)C1=CC=CC=C1

Canonical SMILES

C=CP(C=C)C1=CC=CC=C1

Application: It’s suitable for several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Heck Coupling, and Hiyama Coupling .

Methods of Application: The specific method of application depends on the type of coupling reaction. In general, Divinylphenylphosphine is used as a ligand to facilitate the coupling of two organic compounds .

Results or Outcomes: The outcomes of these reactions are new organic compounds, the structures of which depend on the specific reactants used in the coupling .

Synthesis of P-Chiral Phosphines

Divinylphenylphosphine is used as a reactant for the synthesis of P-chiral phosphines .

Application: This involves the synthesis of P-chiral phosphines via a chiral metal template promoted asymmetric furan Diels-Alder reaction .

Methods of Application: The specific method involves the reaction of Divinylphenylphosphine with a chiral metal template and a furan compound under Diels-Alder reaction conditions .

Results or Outcomes: The outcome of this reaction is a P-chiral phosphine, which can be used as a ligand in various types of catalytic reactions .

Chemoselective Hydrogenation

Divinylphenylphosphine is used in chemoselective hydrogenation where it is conjugated to rhodium .

Application: This application involves the selective addition of hydrogen (H2) to certain types of bonds in an organic compound, while leaving other sensitive functional groups unaffected .

Methods of Application: The specific method involves the use of a rhodium catalyst that is ligated to Divinylphenylphosphine. The catalyst is then used to facilitate the addition of hydrogen to the organic compound .

Results or Outcomes: The outcome of this reaction is a selectively hydrogenated organic compound. The specific structure of the product depends on the structure of the original compound and the specific conditions of the hydrogenation .

Nucleophilic Addition to Carbon-Heteroatom Double Bonds

Divinylphenylphosphine and especially its diphenylphosphide derivatives are nucleophiles, so they add to carbon-heteroatom double bonds .

Application: This application involves the use of Divinylphenylphosphine as a nucleophile to add to carbon-heteroatom double bonds .

Methods of Application: The specific method involves the reaction of Divinylphenylphosphine with a compound that contains a carbon-heteroatom double bond .

Results or Outcomes: The outcome of this reaction is a new compound that contains a phosphorus atom attached to the carbon atom that was originally part of the carbon-heteroatom double bond .

Preparation of Phosphine Ligands

Divinylphenylphosphine can be used in the preparation of phosphine ligands .

Application: This involves the use of Divinylphenylphosphine to produce phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (Ph2PC2H4PPh2) and BINAP .

Methods of Application: The specific method involves the reaction of Divinylphenylphosphine with other compounds to form the desired phosphine ligands .

Results or Outcomes: The outcome of this reaction is a new phosphine ligand, which can be used in various types of catalytic reactions .

Addition to Carbon-Heteroatom Double Bonds

Application: This application involves the use of Divinylphenylphosphine to add to carbon-heteroatom double bonds .

Divinylphenylphosphine is an organophosphorus compound characterized by the presence of two vinyl groups attached to a phenyl ring and a phosphorus atom. Its chemical structure can be represented as C14_{14}H15_{15}P, indicating a molecular weight of approximately 228.25 g/mol. The compound exhibits unique properties due to the presence of both vinyl and phenyl functionalities, making it a subject of interest in various

, primarily due to its vinyl groups, which can undergo electrophilic addition and polymerization. Notably, it can react with electrophiles to form phosphonium salts or engage in nucleophilic substitution reactions. The reactivity of the vinyl groups allows for the formation of carbon-carbon bonds through cross-coupling reactions, where divinylphenylphosphine acts as a versatile ligand or reagent in synthetic organic chemistry .

Divinylphenylphosphine can be synthesized through various methods, including:

  • Reaction of Bromostyrene with Chlorodiphenylphosphine: This method involves the nucleophilic substitution of bromostyrene by chlorodiphenylphosphine, leading to the formation of divinylphenylphosphine .
  • Tandem Addition Reactions: Utilizing tandem processes that combine nucleophilic and electrophilic reagents can also facilitate the synthesis of this compound .
  • Vinylation of Phenylphosphines: The introduction of vinyl groups onto phenylphosphines through vinyl halides or other vinylating agents is another viable synthetic route.

These methods highlight the versatility in synthesizing divinylphenylphosphine, allowing for modifications based on desired properties.

Divinylphenylphosphine finds applications in several areas:

  • Organic Synthesis: It serves as a reagent in various organic transformations, particularly in coupling reactions where it acts as a phosphine ligand.
  • Material Science: Due to its unique structure, it may be employed in the development of advanced materials, including polymers and coatings.
  • Catalysis: The compound can be used in catalytic processes involving transition metals, enhancing reaction efficiency and selectivity.

Several compounds share structural similarities with divinylphenylphosphine. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
DiphenylphosphineContains two phenyl groups attached to phosphorusCommonly used as a ligand but lacks vinyl groups
TriphenylphosphineContains three phenyl groups attached to phosphorusHighly stable and widely used in organic synthesis
VinylphenylphosphineContains one vinyl group and one phenyl groupLess steric hindrance compared to divinyl derivatives
Vinyl Diphenyl PhosphineContains one vinyl group and two phenyl groupsSimilar reactivity but with different sterics

Divinylphenylphosphine stands out due to its dual vinyl substituents, which enhance its reactivity compared to similar compounds. This unique structure allows for greater versatility in

XLogP3

2.5

Other CAS

26681-88-9

Wikipedia

Divinylphenylphosphine

Dates

Modify: 2023-08-16

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